Synthesis Yield Comparison: 4-Phenylimino-2-pentanone vs. Bulkier Diisopropyl and Dimethyl Analogs
In a standardized synthesis procedure from 2.00 g of acetylacetone, 4-phenylimino-2-pentanone was obtained in a 58% isolated yield after column chromatography. This yield is notably lower than that of its bulkier analog, 4-(2,6-diisopropylphenylimino)-2-pentanone, which achieved a 68% yield under similar conditions, and 4-(2,6-dimethylphenylimino)-2-pentanone, which was reported with a 70% yield [1]. The lower yield for the unsubstituted phenylimino derivative is likely due to differences in steric hindrance and the tautomeric equilibrium influencing the condensation reaction efficiency.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 58% |
| Comparator Or Baseline | 4-(2,6-diisopropylphenylimino)-2-pentanone: 68%; 4-(2,6-dimethylphenylimino)-2-pentanone: 70% |
| Quantified Difference | 10% lower yield vs. diisopropyl analog; 12% lower vs. dimethyl analog |
| Conditions | Reaction of 2.00 g acetylacetone with aniline derivative, column chromatography purification (Patent CN107868147B) |
Why This Matters
This directly impacts cost-efficiency in scale-up: 4-phenylimino-2-pentanone requires 10-12% more starting material to achieve the same molar output compared to its bulkier analogs, a critical procurement consideration.
- [1] China Petroleum & Chemical Corp, et al. (2020). Catalyst component for olefin polymerization, catalyst and application thereof. Patent CN107868147B. Retrieved from Eureka Patsnap. View Source
